molecular formula C28H36Br2N2O2S2 B15328223 2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one

2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one

Cat. No.: B15328223
M. Wt: 656.5 g/mol
InChI Key: SUOUFPMSMVABNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one is a complex organic compound that belongs to the class of thieno[3,2-b]pyrroles This compound is characterized by its unique structure, which includes multiple bromine atoms and ethylhexyl groups

Preparation Methods

The synthesis of 2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one involves several steps. The synthetic route typically starts with the preparation of the thieno[3,2-b]pyrrole core, followed by the introduction of bromine atoms and ethylhexyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms or reduction of carbonyl groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Scientific Research Applications

2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one is unique due to its specific structure and functional groups. Similar compounds include:

    2-Bromo-4-(2-ethylhexyl)thieno[3,2-b]pyrrole-5-one: Lacks the additional bromine and ethylhexyl groups.

    6-Bromo-2-(2-ethylhexyl)thieno[3,2-b]pyrrole-5-one: Has a different substitution pattern on the thieno[3,2-b]pyrrole core.

    2,6-Dibromo-4-(2-ethylhexyl)thieno[3,2-b]pyrrole-5-one: Contains two bromine atoms but lacks the additional ethylhexyl groups.

Properties

IUPAC Name

2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36Br2N2O2S2/c1-5-9-11-17(7-3)15-31-19-13-21(29)35-25(19)23(27(31)33)24-26-20(14-22(30)36-26)32(28(24)34)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOUFPMSMVABNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C(=C3C4=C(C=C(S4)Br)N(C3=O)CC(CC)CCCC)C1=O)SC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.